Dual Kinase Inhibition Profile vs. In-Class Selective Analogs
In the primary research article, EGFR-PK/JNK-2-IN-1 (Compound 6c) demonstrates a balanced, dual inhibition of EGFR-PK and JNK-2. This is in contrast to structurally related compounds from the same series, which are potent but highly selective for one kinase [1]. Compound 6c is the only entity reported to inhibit both targets with IC50 values in the low micromolar range, a property that defines its utility as a chemical probe for dual-pathway interrogation.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | EGFR-PK: 2.7 μM; JNK-2: 3.0 μM |
| Comparator Or Baseline | Compound 5b: JNK-2 2.0 μM (EGFR-PK not reported as potent); Compound 5d: JNK-2 0.9 μM; Compound 6h: EGFR-PK 1.7 μM (JNK-2 not reported as potent) |
| Quantified Difference | Compound 6c is the only compound in the series that inhibits both kinases with IC50 < 5 μM, whereas comparators are >10-fold selective for one target. |
| Conditions | In vitro kinase inhibition assay (specific assay details not provided in abstract, but standard for publication) |
Why This Matters
This unique dual-inhibition profile is essential for research programs aiming to simultaneously block EGFR and JNK-2 signaling without using a combination of two separate, and potentially interacting, drugs.
- [1] Soltan, O. M., Abdel-Aziz, S. A., Shaykoon, M. S., Osawa, K., Narumi, A., Abdel-Aziz, M., ... & Konno, H. (2024). Development of 1,5-diarylpyrazoles as EGFR/JNK-2 dual inhibitors: design, synthesis, molecular docking, and bioactivity evaluation. Bioorganic & Medicinal Chemistry Letters, 102, 129673. View Source
